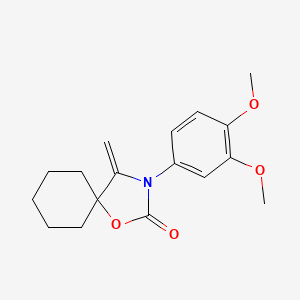
Benzothiazole, 2,2'-(2,6-dichlorobenzylidenediimino)di-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- is a complex organic compound belonging to the benzothiazole family Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of two benzothiazole rings connected by a 2,6-dichlorobenzylidene diimino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- typically involves the reaction of 2-mercaptobenzothiazole with 2,6-dichlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, allowing the formation of the desired compound through a condensation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control.
Analyse Chemischer Reaktionen
Types of Reactions
Benzothiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles.
Wissenschaftliche Forschungsanwendungen
Benzothiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, rubber accelerators, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzothiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichlorobenzothiazole: A related compound with similar structural features but lacking the diimino group.
2-Mercaptobenzothiazole: Another benzothiazole derivative with a thiol group.
2,2’-Dithiobis(benzothiazole): A compound with two benzothiazole rings connected by a sulfur bridge.
Uniqueness
Benzothiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- is unique due to the presence of the 2,6-dichlorobenzylidene diimino group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other benzothiazole derivatives may not be as effective.
Eigenschaften
CAS-Nummer |
96733-56-1 |
|---|---|
Molekularformel |
C21H14Cl2N4S2 |
Molekulargewicht |
457.4 g/mol |
IUPAC-Name |
N,N'-bis(1,3-benzothiazol-2-yl)-1-(2,6-dichlorophenyl)methanediamine |
InChI |
InChI=1S/C21H14Cl2N4S2/c22-12-6-5-7-13(23)18(12)19(26-20-24-14-8-1-3-10-16(14)28-20)27-21-25-15-9-2-4-11-17(15)29-21/h1-11,19H,(H,24,26)(H,25,27) |
InChI-Schlüssel |
VSQHCEWKCCCUDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(C3=C(C=CC=C3Cl)Cl)NC4=NC5=CC=CC=C5S4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Amino-2-benzyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B12799869.png)
![3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12799872.png)
![(1S,14S)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12799879.png)

![6-amino-12-hydroxy-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-8-carboxamide](/img/structure/B12799902.png)








